Cas no 2680863-14-1 (tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate)

tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate
- EN300-28283753
- 2680863-14-1
-
- インチ: 1S/C16H20N2O2/c1-16(2,3)20-15(19)18(13-5-4-6-13)14-9-7-12(11-17)8-10-14/h7-10,13H,4-6H2,1-3H3
- InChIKey: KASNITIPZSQJNA-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N(C1C=CC(C#N)=CC=1)C1CCC1)=O
計算された属性
- せいみつぶんしりょう: 272.152477885g/mol
- どういたいしつりょう: 272.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 53.3Ų
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283753-2.5g |
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |
2680863-14-1 | 95.0% | 2.5g |
$1399.0 | 2025-03-19 | |
Enamine | EN300-28283753-0.05g |
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |
2680863-14-1 | 95.0% | 0.05g |
$600.0 | 2025-03-19 | |
Enamine | EN300-28283753-5.0g |
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |
2680863-14-1 | 95.0% | 5.0g |
$2070.0 | 2025-03-19 | |
Enamine | EN300-28283753-1.0g |
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |
2680863-14-1 | 95.0% | 1.0g |
$714.0 | 2025-03-19 | |
Enamine | EN300-28283753-0.5g |
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |
2680863-14-1 | 95.0% | 0.5g |
$685.0 | 2025-03-19 | |
Enamine | EN300-28283753-10.0g |
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |
2680863-14-1 | 95.0% | 10.0g |
$3069.0 | 2025-03-19 | |
Enamine | EN300-28283753-0.1g |
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |
2680863-14-1 | 95.0% | 0.1g |
$628.0 | 2025-03-19 | |
Enamine | EN300-28283753-0.25g |
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate |
2680863-14-1 | 95.0% | 0.25g |
$657.0 | 2025-03-19 |
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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8. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamateに関する追加情報
tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate (CAS No. 2680863-14-1)
The compound tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate, identified by the CAS registry number 2680863-14-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclobutyl moiety, and a cyanophenyl substituent. The combination of these functional groups makes it a versatile compound for research and development in fields such as drug discovery, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of cyanophenyl groups in enhancing the bioavailability and stability of pharmaceutical compounds. The presence of the cyclobutyl ring introduces rigidity into the molecule, which can influence its pharmacokinetic properties. Additionally, the tert-butyl group serves as a bulky substituent, potentially affecting the compound's solubility and interaction with biological systems.
The synthesis of tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's suitability for downstream applications. The use of advanced catalytic systems has further improved the efficiency of its production, making it more accessible for large-scale studies.
In terms of physical properties, this compound exhibits a melting point of approximately 125°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for various analytical techniques like HPLC and NMR spectroscopy. These properties are crucial for its characterization and quality control during manufacturing.
The application of tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate in drug discovery has been explored in recent years. Preclinical studies suggest that it may possess anti-inflammatory and antioxidant activities due to its ability to modulate key cellular pathways. Furthermore, its structural similarity to certain bioactive molecules has led to investigations into its potential as a lead compound for developing novel therapeutics.
In the agrochemical sector, this compound has shown promise as a plant growth regulator. Field trials have demonstrated its ability to enhance crop yield by promoting root development and improving stress tolerance in plants. Its environmental safety profile is currently under evaluation to ensure compliance with international regulations governing agricultural chemicals.
The integration of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure, which correlates with its reactivity in different chemical environments. These findings are invaluable for designing more efficient derivatives with tailored properties.
In conclusion, tert-butyl N-(4-cyanophenyl)-N-cyclobutylcarbamate (CAS No. 2680863-14-1) stands out as a multifaceted compound with diverse applications across various industries. Ongoing research continues to uncover new potentials for this molecule, positioning it as a key player in future innovations within the chemical sciences.
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